molecular formula C23H26N8O2 B2900455 3-((1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034585-47-0

3-((1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2900455
CAS No.: 2034585-47-0
M. Wt: 446.515
InChI Key: FLEMXSJREOTENC-UHFFFAOYSA-N
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Description

The compound 3-((1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one features a fused [1,2,4]triazolo[1,5-a]pyrimidine core substituted with methyl groups at positions 5 and 6. A piperidine ring is attached via a carbonyl group at position 2, while a methylene bridge links the piperidine to a 1,2,4-triazol-5-one moiety bearing an o-tolyl (2-methylphenyl) group. This structural complexity confers unique physicochemical and pharmacological properties, positioning it as a candidate for diverse therapeutic applications, though specific biological data remain unexplored in the provided evidence .

Properties

IUPAC Name

3-[[1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-4-yl]methyl]-4-(2-methylphenyl)-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N8O2/c1-14-6-4-5-7-18(14)30-19(26-27-23(30)33)13-17-8-10-29(11-9-17)21(32)20-25-22-24-15(2)12-16(3)31(22)28-20/h4-7,12,17H,8-11,13H2,1-3H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEMXSJREOTENC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C4=NN5C(=CC(=NC5=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a complex heterocyclic compound that belongs to the class of triazole derivatives. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases.

Structural Overview

The structural formula of the compound is represented as follows:

C18H22N6O2\text{C}_{18}\text{H}_{22}\text{N}_6\text{O}_2

This structure features a triazole ring fused with a pyrimidine moiety and incorporates a piperidine group, which may enhance its biological interactions.

Anticancer Properties

Research indicates that triazole derivatives exhibit significant antiproliferative activities against various cancer cell lines. For instance, studies have shown that related compounds can effectively inhibit the growth of human cancer cell lines such as MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) with IC50 values in the low micromolar range. Specifically, derivatives similar to our compound have demonstrated:

  • Inhibition of Cell Proliferation : Compounds with similar structures have been reported to exhibit IC50 values of approximately 9.47 μM against MGC-803 cells and 9.58 μM against HCT-116 cells .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways such as the ERK signaling pathway, leading to reduced phosphorylation levels of critical proteins involved in cell proliferation and survival .

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. The compound's structure suggests potential activity against various pathogens due to its ability to disrupt cellular processes:

  • Broad-Spectrum Activity : Similar compounds have exhibited activity against both bacterial and fungal strains, making them candidates for further development as antimicrobial agents .

Study 1: Antiproliferative Effects

In a recent study evaluating a series of triazolo[1,5-a]pyrimidine derivatives, one compound (designated H12) showed remarkable antiproliferative effects with IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil. The study highlighted the potential for these compounds to induce apoptosis and cell cycle arrest in cancer cells .

Study 2: Antimicrobial Evaluation

Another investigation focused on the synthesis and biological evaluation of triazole derivatives against various microbial strains. The results indicated that certain modifications in the triazole ring could enhance antimicrobial efficacy, suggesting a structure-activity relationship that could be exploited for drug design .

Data Tables

Biological Activity Cell Line IC50 (μM) Mechanism
AntiproliferativeMGC-8039.47ERK Pathway Inhibition
AntiproliferativeHCT-1169.58Apoptosis Induction
AntimicrobialVariousVariesDisruption of Cellular Processes

Scientific Research Applications

The compound 3-((1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one exhibits significant potential across various scientific research applications. This article provides a comprehensive overview of its applications, including pharmacological properties, synthetic methodologies, and potential industrial uses.

Structure and Composition

The compound is characterized by a complex structure that includes multiple functional groups. Its molecular formula is C21H26N6O2C_{21}H_{26}N_6O_2 with a molecular weight of approximately 394.48 g/mol. The presence of the triazole ring system contributes to its biological activity.

Anticancer Activity

Research has indicated that compounds containing triazole structures have shown promising anticancer properties. In vitro studies suggest that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives of triazole have been linked to the inhibition of tubulin polymerization, which is crucial for cancer cell division.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Studies have demonstrated that similar triazole derivatives exhibit broad-spectrum activity against bacteria and fungi. This could be attributed to their ability to interfere with microbial cell wall synthesis or function.

Neurological Applications

Given the piperidine moiety in its structure, this compound may also have implications in neurological research. Compounds with similar frameworks have been investigated for their effects on neurotransmitter systems, particularly in conditions like depression and anxiety.

Synthesis Overview

The synthesis of the compound typically involves multi-step organic reactions, including:

  • Formation of Triazole Rings : Utilizing cyclization reactions to create the triazole core.
  • Piperidine Functionalization : Introducing the piperidine group through nucleophilic substitution reactions.
  • Final Coupling : Combining various fragments to achieve the final compound structure.

Case Study: Synthesis Pathway

A recent study outlined an efficient synthesis pathway involving microwave-assisted reactions that significantly reduce reaction times while improving yields compared to traditional methods. This approach is particularly beneficial in pharmaceutical applications where time and cost efficiency are critical.

Agrochemical Research

The compound's bioactivity suggests potential applications in agrochemicals as a fungicide or herbicide. Triazole derivatives are known for their effectiveness in controlling fungal diseases in crops.

Material Science

Research into polymer composites has shown that incorporating triazole-based compounds can enhance thermal stability and mechanical properties. This application is particularly relevant in developing advanced materials for aerospace and automotive industries.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name/Structure Core Structure Substituents/R Groups Biological Activity Key References
Target Compound [1,2,4]Triazolo[1,5-a]pyrimidine 5,7-dimethyl; piperidinylmethyl; o-tolyl Under investigation (assumed)
2-Amino-5-methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (5a) [1,2,4]Triazolo[1,5-a]pyrimidine 5-methyl; 7-(3,4,5-trimethoxyphenyl); carboxamide Antimicrobial (assumed)
2-Amino-6-(3-chlorobenzyl)-5-heptyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (33) [1,2,4]Triazolo[1,5-a]pyrimidinone 3-chlorobenzyl; heptyl chain Pharmacological evaluation (unspecified)
Methyl 6-(2,4-difluorophenyl)-5-[4-[[3-(3-pyridin-2-yl)-1H-1,2,4-triazol-5-yl]azetidin-1-yl]methyl]phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxylate (282749) Pyrazolo[1,5-a]pyrimidine Difluorophenyl; azetidine-linked triazole Kinase inhibition (hypothetical)

Key Structural Differences and Implications

Core Heterocycle: The target compound’s [1,2,4]triazolo[1,5-a]pyrimidine core is distinct from pyrazolo[1,5-a]pyrimidines (e.g., 282749), which are purine analogs with established antitrypanosomal and kinase inhibitory activities . Triazolo-pyrimidines may exhibit enhanced metabolic stability due to reduced susceptibility to enzymatic degradation compared to pyrazolo derivatives.

Piperidine vs. o-Tolyl Group: The 2-methylphenyl substituent on the triazolone moiety provides steric bulk and hydrophobic interactions, contrasting with the chlorobenzyl group in compound 33 , which may confer different selectivity profiles.

Pharmacological and Physicochemical Properties

  • Lipophilicity : The dimethyl and o-tolyl groups increase logP values compared to methoxy-substituted analogs (e.g., 5a), favoring blood-brain barrier penetration but requiring formulation adjustments for solubility .
  • Metabolic Stability : Methoxy groups (as in 5a) are prone to oxidative demethylation, whereas methyl groups may resist metabolic clearance, extending half-life .
  • Synthetic Complexity : The target compound’s multi-step synthesis (e.g., piperidine coupling, triazolone formation) mirrors methods in , involving multi-component reactions under acidic conditions .

Q & A

Q. Key Optimization Strategies :

  • Use copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring formation, ensuring high regioselectivity .
  • Employ chromatographic purification (e.g., silica gel or HPLC) to isolate intermediates, as impurities can hinder subsequent steps .

Which spectroscopic and chromatographic methods are critical for characterizing this compound’s purity and structure?

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and substituent positions. For example, the o-tolyl group’s aromatic protons appear as distinct doublets in 1H NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for detecting synthetic byproducts .
  • X-ray Crystallography : Resolve ambiguous stereochemistry using single-crystal diffraction (e.g., WinGX or ORTEP-III software) .
  • HPLC-PDA : Assess purity (>95%) with reverse-phase chromatography, using C18 columns and acetonitrile/water gradients .

How can researchers design experiments to resolve discrepancies between in silico docking predictions and in vitro binding assays for this compound?

Q. Advanced Research Focus

  • Validation of Docking Models :
    • Compare docking scores (e.g., AutoDock Vina) with experimental IC50 values from kinase inhibition assays. Adjust force field parameters if binding pose inaccuracies occur .
    • Perform mutational analysis on target proteins (e.g., AKT or HCV polymerase) to identify critical residues for binding .
  • Experimental Controls :
    • Use reference inhibitors (e.g., PF-00868554 for HCV polymerase) to benchmark activity .
    • Validate binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure kinetic parameters (KD, kon/koff) .

What strategies are effective in optimizing the compound’s pharmacokinetic properties while maintaining target affinity?

Q. Advanced Research Focus

  • Solubility Enhancement :
    • Introduce hydrophilic groups (e.g., sulfonate or PEGylated chains) on the piperidine or triazolone moieties without disrupting key hydrogen bonds .
  • Metabolic Stability :
    • Replace metabolically labile methyl groups with deuterated or fluorinated analogs to slow hepatic clearance .
  • Structure-Activity Relationship (SAR) :
    • Systematically modify the o-tolyl substituent (e.g., para-fluoro or ortho-methoxy derivatives) to balance lipophilicity and target engagement .

How does the compound’s triazolopyrimidine core influence its interaction with enzymatic targets like kinases or polymerases?

Q. Advanced Research Focus

  • Hydrogen Bonding : The triazolopyrimidine nitrogen atoms act as hydrogen bond acceptors, mimicking ATP’s adenine ring in kinase binding pockets .
  • Steric Complementarity : The 5,7-dimethyl groups on the triazolopyrimidine enhance van der Waals interactions with hydrophobic subpockets (e.g., HCV polymerase’s allosteric site) .
  • Conformational Rigidity : The fused triazole-pyrimidine system restricts rotational freedom, improving binding entropy compared to flexible scaffolds .

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